molecular formula C9H20ClN B3028349 (S)-1-Cyclohexylpropan-1-amine hydrochloride CAS No. 19146-54-4

(S)-1-Cyclohexylpropan-1-amine hydrochloride

Cat. No.: B3028349
CAS No.: 19146-54-4
M. Wt: 177.71
InChI Key: RCZJYHDMXBYONO-FVGYRXGTSA-N
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Description

(S)-1-Cyclohexylpropan-1-amine hydrochloride is a chiral amine compound with a cyclohexyl group attached to the propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic hydrogenation of 1-cyclohexylpropan-1-one using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent like ethanol or methanol.

Another method involves the reduction of 1-cyclohexylpropanenitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using fixed-bed reactors. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-Cyclohexylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cyclohexylpropan-1-amine hydrochloride: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.

    Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the propan-1-amine backbone.

    1-Cyclohexylpropan-1-ol: An alcohol derivative with similar structural features but different functional groups.

Uniqueness

(S)-1-Cyclohexylpropan-1-amine hydrochloride is unique due to its chiral nature and specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other structurally related compounds. Its applications in chiral synthesis and potential therapeutic uses highlight its importance in scientific research and industry.

Properties

IUPAC Name

(1S)-1-cyclohexylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h8-9H,2-7,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJYHDMXBYONO-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19146-54-4
Record name Cyclohexanemethanamine, α-ethyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19146-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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